5-Bromo-3-morpholinopyridin-2-amine

Physicochemical Characterization Density Prediction Building Block Quality Control

Medicinal chemists designing ATP-competitive kinase inhibitor libraries face time-consuming halogenation steps prior to diversification. 5-Bromo-3-morpholinopyridin-2-amine eliminates this bottleneck with a pre-installed C5-bromine handle, enabling direct Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids for 48-96 analogs per parallel synthesis campaign. The 2-amino-3-morpholino substitution pattern matches the bidentate hinge-binding motif of validated inhibitors like ABT-702 (adenosine kinase IC50 = 1.7 nM). At ≥95% purity and ~€333/g, this building block combines synthetic versatility with gram-scale economy for lead optimization and focused library production.

Molecular Formula C9H12BrN3O
Molecular Weight 258.12 g/mol
CAS No. 1286273-85-5
Cat. No. B1382106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-morpholinopyridin-2-amine
CAS1286273-85-5
Molecular FormulaC9H12BrN3O
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(N=CC(=C2)Br)N
InChIInChI=1S/C9H12BrN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
InChIKeyFLNUXRAVQMIXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-morpholinopyridin-2-amine: High-Purity Halogenated Aminopyridine Building Block


5-Bromo-3-morpholinopyridin-2-amine (CAS 1286273-85-5) is a heterobifunctional pyridine derivative bearing a bromine atom at the 5-position, a morpholine ring at the 3-position, and a primary amine at the 2-position. With a molecular formula of C9H12BrN3O and a molecular weight of 258.12 g/mol , this compound serves as a strategic synthon in medicinal chemistry, particularly in the construction of kinase inhibitor libraries. The morpholine moiety confers enhanced aqueous solubility and target engagement potential, while the bromine provides a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling rapid diversification of the pyridine core .

Why This Building Block Cannot Be Substituted


The 5-bromo substituent on the pyridine ring of this compound is the primary determinant of its synthetic utility: it enables palladium-catalyzed cross-coupling reactions that are simply not feasible with the non-halogenated 3-morpholinopyridin-2-amine (CAS 1036645-86-9) . Substituting with chlorine or fluorine analogs alters both the reactivity profile (C–Br bonds are intrinsically more reactive toward oxidative addition than C–Cl bonds) and the lipophilicity/hydrogen-bonding capacity of the final conjugated products . Moreover, the specific 5-bromo-3-morpholino-2-amino substitution pattern is a deliberate design feature optimized for bidentate hinge-binding interactions in kinase active sites; swapping the halogen position to the 2-morpholino-3-amino isomer (CAS 1186310-68-8) fundamentally changes the pharmacophoric geometry . Below, we present the quantitative evidence base that substantiates the unique selection advantage of 5-bromo-3-morpholinopyridin-2-amine.

Quantitative Differentiation Evidence


Density Comparison: 5-Bromo vs. Non-Halogenated Analog

5-Bromo-3-morpholinopyridin-2-amine exhibits a predicted density of 1.569 ± 0.06 g/cm³ , which is approximately 30% higher than the density of the non-halogenated analog 3-morpholinopyridin-2-amine (CAS 1036645-86-9, predicted density 1.208 ± 0.06 g/cm³) . This substantial difference reflects the presence of the heavy bromine atom and has direct implications for bulk handling, formulation scaling, and chromatographic behavior.

Physicochemical Characterization Density Prediction Building Block Quality Control

Purity Advantage Over Non-Halogenated Analog

The target compound 5-bromo-3-morpholinopyridin-2-amine is commercially available from multiple suppliers at a purity specification of ≥98% (NLT 98%) . In contrast, the most common non-halogenated analog, 3-morpholinopyridin-2-amine, is predominantly offered at a standard purity of 95% across major suppliers . While both purities are suitable for early-stage research, the higher baseline purity of the brominated derivative reduces the likelihood of confounding byproducts in sensitive kinase inhibition assays.

Purity Specification Supplier Comparison Procurement Quality

Cost Efficiency vs. Non-Halogenated Analog

Pricing data from CymitQuimica (ex VAT) show that 5-bromo-3-morpholinopyridin-2-amine is available at €333.00 per gram , whereas the non-halogenated 3-morpholinopyridin-2-amine is listed at €661.00 for a 250 mg unit from the same supplier (equating to a significantly higher cost per gram exceeding €2,600/g at the 250 mg scale) . Even when considering larger-scale pricing from other sources for the non-halogenated analog (e.g., AKSci lists 3-morpholinopyridin-2-amine at $1,674.00/g) , the brominated compound maintains a clear cost advantage.

Procurement Economics Cost Comparison Building Block Sourcing

Positional Isomer Selectivity for Kinase Hinge Binding

In the broader landscape of 2-aminopyridine kinase inhibitors, the 2-amino group paired with a 3-substituent (in this case, 3-morpholino) is a validated pharmacophore for bidentate hinge-region hydrogen bonding, a motif exploited in clinical candidates such as the adenosine kinase inhibitor ABT-702 . The positional isomer 5-bromo-2-morpholinopyridin-3-amine (CAS 1186310-68-8) places the amine at the 3-position and the morpholine at the 2-position, disrupting this canonical hydrogen-bonding geometry . While no single publication directly compares the two isomers under identical assay conditions, the overwhelming representation of 2-amino-3-substituted pyridines in ATP-competitive kinase inhibitor patent literature (including Raf kinase and PI3K inhibitor patents) provides a strong class-level inference that the 2-amino-3-morpholino arrangement is the synthetically and pharmacologically preferred vector .

Kinase Inhibitor Design Regioisomer Comparison Pharmacophore Geometry

Synthetic Versatility via C5-Bromo Cross-Coupling

The C5-bromine atom of 5-bromo-3-morpholinopyridin-2-amine is directly amenable to palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids, as demonstrated in the synthesis of 5-(4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine, where 5-bromopyridin-2-amine was coupled via a Suzuki reaction to introduce the thiopyranopyrimidine fragment [1]. In contrast, the non-halogenated 3-morpholinopyridin-2-amine (CAS 1036645-86-9) lacks any halogen for such direct cross-coupling, requiring a separate C–H activation or halogenation step prior to diversification . A dedicated synthetic methodology study by Perez and Minatti (2011) established optimized conditions for C,N-cross-coupling reactions specifically of 3-halo-2-aminopyridines, including bromo-substituted variants, using chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II) methyl-t-butyl ether adduct and lithium hexamethyldisilazane in tetrahydrofuran at 65 °C .

Cross-Coupling Reactivity Synthetic Chemistry Library Diversification

Application Scenarios


Parallel Synthesis of Kinase-Focused Libraries

When constructing a focused library of ATP-competitive kinase inhibitors, the pre-installed C5-bromine handle on 5-bromo-3-morpholinopyridin-2-amine eliminates the need for an additional halogenation step prior to diversification . Using automated parallel synthesis platforms, medicinal chemistry teams can react this building block with a diverse set of aryl/heteroaryl boronic acids under standardized Pd-catalyzed conditions, generating 48–96 unique analogs in a single campaign. This scenario leverages the compound's synthetic versatility (Evidence Item 5) and its favorable gram-scale pricing (Evidence Item 3) to enable cost-effective library production at scales suitable for both biochemical screening and initial ADME profiling.

Selective Adenosine Kinase or Raf Kinase Inhibitors

The 2-amino-3-morpholino substitution pattern of this compound matches the hinge-binding motif found in validated kinase inhibitors including ABT-702 (adenosine kinase inhibitor, IC50 = 1.7 nM) and numerous Raf kinase inhibitor series . Structure-based drug design teams can use this building block as the core scaffold and elaborate at the C5 position via cross-coupling to tune selectivity across the kinome. This scenario is enabled by the regioisomeric correctness of the 2-amino-3-substituted geometry (Evidence Item 4).

Gram-Scale Procurement for Reproducible Quality

The combination of ≥98% baseline purity (Evidence Item 2) and a price point of approximately €333/g (Evidence Item 3) makes this compound an economically and analytically sound choice for multi-step synthesis campaigns that require gram-scale intermediates. The higher density (Evidence Item 1) also facilitates accurate gravimetric dispensing in automated liquid handling or solid-dispensing systems, reducing weighing errors during scale-up.

Physicochemical Optimization via Bromine Modulation

In lead optimization programs, the bromine atom at C5 serves not only as a cross-coupling handle but also as a modulator of the compound's lipophilicity (cLogP) and potential metabolic soft spot when retained in the final molecule or during intermediate characterization. The higher density of the brominated scaffold vs. non-halogenated analogs (Evidence Item 1) correlates with increased molecular refractivity and polarizability, parameters that can be systematically explored to optimize CNS penetration or reduce hERG binding in the final drug candidate.

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